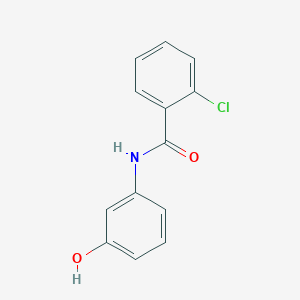
2-chloro-N-(3-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-hydroxyphenyl)benzamide, also known as CHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHB is a white crystalline solid with a molecular formula of C13H10ClNO2 and a molecular weight of 255.68 g/mol.
Mechanism Of Action
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including inflammation, apoptosis, and stress response. By inhibiting these protein kinases, 2-chloro-N-(3-hydroxyphenyl)benzamide may help to reduce inflammation, prevent cell death, and protect cells from oxidative stress.
Biochemical And Physiological Effects
2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. In addition, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-chloro-N-(3-hydroxyphenyl)benzamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various experimental settings. However, one limitation of using 2-chloro-N-(3-hydroxyphenyl)benzamide is its relatively low potency compared to other protein kinase inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)benzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-chloro-N-(3-hydroxyphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(3-hydroxyphenyl)benzamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, the use of 2-chloro-N-(3-hydroxyphenyl)benzamide as a water treatment agent for the removal of heavy metals from contaminated water is an area of active research.
Synthesis Methods
2-chloro-N-(3-hydroxyphenyl)benzamide can be synthesized using a simple method that involves the reaction of 2-chlorobenzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 2-chloro-N-(3-hydroxyphenyl)benzamide as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
2-chloro-N-(3-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been used as a tool to study the role of protein kinases in signal transduction pathways. It has been shown to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In environmental science, 2-chloro-N-(3-hydroxyphenyl)benzamide has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
properties
CAS RN |
58494-84-1 |
|---|---|
Product Name |
2-chloro-N-(3-hydroxyphenyl)benzamide |
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |
InChI Key |
MSQZKRHUFBMGEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
Other CAS RN |
58494-84-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



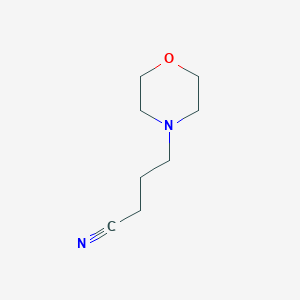
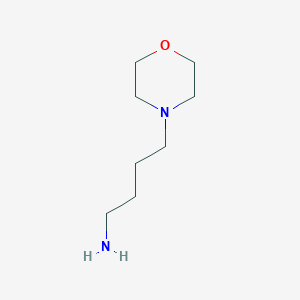
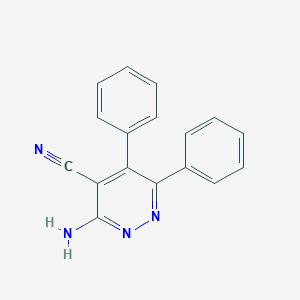
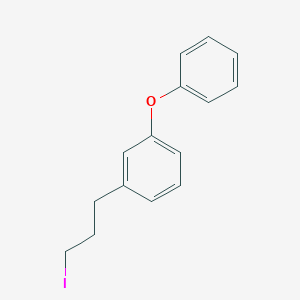
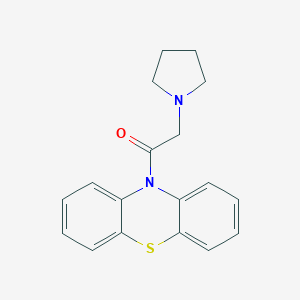
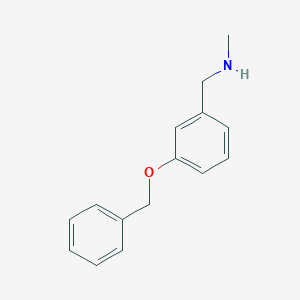
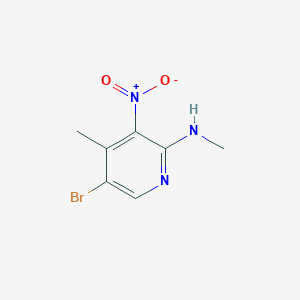
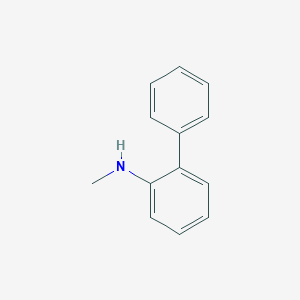
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
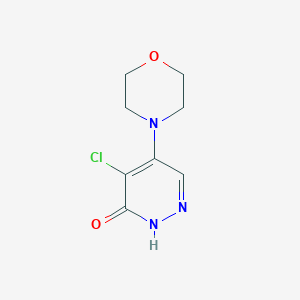
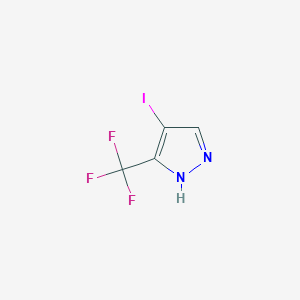
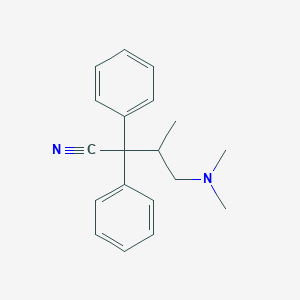
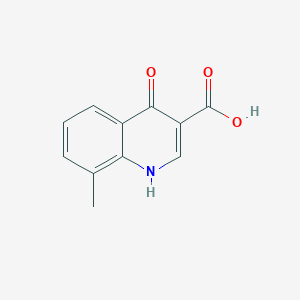
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)